4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide
Overview
Description
4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide is a heterocyclic compound that belongs to the class of nitroazoles. This compound is characterized by the presence of a nitro group attached to an oxazole ring, which is further substituted with dimethyl and phenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide typically involves the nitration of oxazole derivatives. One common method includes the reaction of 4,5-dimethyl-2-phenyl oxazole with nitric acid or a mixture of nitric and sulfuric acids. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the oxazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction conditions, such as temperature and concentration of reagents, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Electrophilic reagents like halogens or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide involves its interaction with molecular targets through its nitro and oxazole functional groups. The nitro group can participate in redox reactions, while the oxazole ring can interact with various biological molecules through hydrogen bonding and π-π interactions. These interactions can lead to the modulation of biological pathways and the exertion of specific effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-2-phenyl oxazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(2-Nitrophenyl)oxazole: Lacks the dimethyl groups, which can affect its steric and electronic properties.
4,5-Dimethyl-2-(4-nitrophenyl)oxazole: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.
Uniqueness
4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide is unique due to the specific positioning of its substituents, which imparts distinct chemical and biological properties. The combination of the nitro group with the dimethyl and phenyl groups on the oxazole ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
4,5-dimethyl-2-(2-nitrophenyl)-3-oxido-1,3-oxazol-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7-8(2)17-11(12(7)14)9-5-3-4-6-10(9)13(15)16/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAZNNRWXVRUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=[N+]1[O-])C2=CC=CC=C2[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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